molecular formula C8H14OS2 B1607242 Methialdol CAS No. 59902-01-1

Methialdol

Cat. No.: B1607242
CAS No.: 59902-01-1
M. Wt: 190.3 g/mol
InChI Key: VVZWQNGEMWJSTM-UHFFFAOYSA-N
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Description

Methialdol, chemically identified as 5-(methylthio)-2-(methylthiomethyl)-2-pentenal (CAS: 59902-01-1; FEMA: 3483), is a sulfur-containing aldehyde used as a flavoring agent in food and fragrance industries. Its structure features two methylthio groups (-SCH₃) and an α,β-unsaturated aldehyde moiety, contributing to its potent aroma and reactivity. This compound is also known by the systematic name 2,8-dithianon-4-en-4-carboxaldehyde, highlighting its nine-membered dithia ring system. The compound is classified under the "Generally Recognized as Safe" (GRAS) category for food additives, with applications in enhancing savory and sulfurous flavor profiles.

Properties

CAS No.

59902-01-1

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

5-methylsulfanyl-2-(methylsulfanylmethyl)pent-2-enal

InChI

InChI=1S/C8H14OS2/c1-10-5-3-4-8(6-9)7-11-2/h4,6H,3,5,7H2,1-2H3

InChI Key

VVZWQNGEMWJSTM-UHFFFAOYSA-N

SMILES

CSCCC=C(CSC)C=O

Canonical SMILES

CSCCC=C(CSC)C=O

density

1.105-1.107

Other CAS No.

59902-01-1

Pictograms

Irritant

solubility

slightly soluble in wate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methialdol belongs to a class of sulfur-containing flavor compounds, which are critical for imparting meaty, roasted, or umami notes. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Chemical Structure FEMA CAS Number Key Functional Groups Aroma Profile Stability Concerns
This compound 5-(Methylthio)-2-(methylthiomethyl)-2-pentenal 3483 59902-01-1 Aldehyde, two methylthio Sulfurous, savory Prone to oxidation
Difurfuryl disulfide 2,2'-(Dithiodimethylene)-difuran 3146 4437-20-1 Two furan rings, disulfide Roasted coffee High thermal stability
2-Pentyl acetate CH₃COO(CH₂)₃CH₂CH₃ 4012 N/A Ester Fruity, banana Hydrolysis-prone
1-Buten-1-yl methyl sulfide CH₂=CHCH₂SCH₃ 3820 N/A Thioether, alkene Garlic-like Moderate stability

Key Findings :

Reactivity :

  • This compound’s aldehyde group renders it more reactive than thioethers (e.g., 1-buten-1-yl methyl sulfide) or disulfides (e.g., difurfuryl disulfide). It readily undergoes oxidation to form carboxylic acids, limiting its shelf life in aqueous formulations.
  • In contrast, difurfuryl disulfide’s disulfide bond provides stability under high-temperature processing, making it suitable for roasted food applications.

Aroma Intensity :

  • This compound’s dual methylthio groups enhance its sulfurous aroma intensity, outperforming simpler thioethers like 1-buten-1-yl methyl sulfide. However, ester-based compounds (e.g., 2-pentyl acetate) exhibit entirely different fruity profiles, limiting direct comparability.

Synthetic Challenges :

  • This compound’s synthesis involves multi-step thiol-alkyne coupling, as inferred from analogous sulfur-aldehyde syntheses. This contrasts with the straightforward esterification used for 2-pentyl acetate.

Analytical Detection :

  • Advanced chromatographic methods (e.g., HPLC-MS) are required to distinguish this compound from structurally similar sulfides due to overlapping retention times in gas chromatography.

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